6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Anticancer Activity Research into novel fluoro-substituted benzo[b]pyran derivatives, which share a structural similarity with the compound , has indicated significant anticancer properties. These compounds, upon undergoing specific reactions, yield derivatives that have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, pyrazolopyrimidines derivatives synthesized through condensation reactions exhibited potent cytotoxic activities against certain cancer cell lines, including HCT-116 and MCF-7, and showed significant 5-lipoxygenase inhibition, suggesting a potential dual therapeutic role in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial Activity Some synthesized compounds from the initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes, leading to novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, were tested as antimicrobial agents. Their synthesis and antimicrobial activities were detailed, highlighting the potential application of these compounds in combating microbial infections (Hawas et al., 2012).
Biological Properties and Growth Inhibition The exploration of synthetic pathways leading to pyrazole and pyrimidine derivatives has been linked to the development of compounds with promising biological activities, including growth inhibition of phytopathogenic fungi. This suggests potential applications in agricultural settings for disease management and control (Vicentini et al., 2007). Furthermore, the synthesis of novel 2-S-, 4-, 5-substituted, and bicyclic 6-methylpyrimidine-4-ol derivatives has shown pronounced stimulating action on plant growth, indicating another avenue of research for agricultural enhancement (Yengoyan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZMUYQUNYZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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